molecular formula C12H18N2 B8523931 1-phenyl-N-[(2R)-pyrrolidin-2-ylmethyl]methanamine

1-phenyl-N-[(2R)-pyrrolidin-2-ylmethyl]methanamine

Cat. No. B8523931
M. Wt: 190.28 g/mol
InChI Key: CKJNLWALFAFBHN-GFCCVEGCSA-N
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Patent
US04400511

Procedure details

Benzyl-(-)-pyroglutamide (60 g.) was suspended in one liter of tetrahydrofuran (THF) and stirred under nitrogen. The mixture was cooled to below 10° C. in an ice bath and one liter of 1 M BH3THF complex was slowly added. The mixture was stirred for 20 hours at room temperature and then refluxed for 28 hours. The reaction mixture was then cooled and 200 milliliters of methanol was added dropwise. The solvent was then removed and the residue dissolved in 2 N HCl and warmed in a steam bath for one hour. The solution was then cooled and filtered through Cellite®, basified with 50 percent NaOH, extracted with diethyl ether and the extract was washed with brine. The solution was dried and the solvent was removed to afford 2-benzylaminomethylpyrrolidine (64.2 g.) as a viscous oil.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=O)[CH2:11][CH2:10][C@H:9]1[C:14]([NH2:16])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>O1CCCC1>[CH2:1]([NH:8][CH2:12][CH:11]1[CH2:10][CH2:9][CH2:14][NH:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1[C@@H](CCC1=O)C(=O)N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to below 10° C. in an ice bath
ADDITION
Type
ADDITION
Details
one liter of 1 M BH3THF complex was slowly added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 hours at room temperature
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 28 hours
Duration
28 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 2 N HCl
TEMPERATURE
Type
TEMPERATURE
Details
warmed in a steam bath for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
FILTRATION
Type
FILTRATION
Details
filtered through Cellite®
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed with brine
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 64.2 g
YIELD: CALCULATEDPERCENTYIELD 122.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04400511

Procedure details

Benzyl-(-)-pyroglutamide (60 g.) was suspended in one liter of tetrahydrofuran (THF) and stirred under nitrogen. The mixture was cooled to below 10° C. in an ice bath and one liter of 1 M BH3THF complex was slowly added. The mixture was stirred for 20 hours at room temperature and then refluxed for 28 hours. The reaction mixture was then cooled and 200 milliliters of methanol was added dropwise. The solvent was then removed and the residue dissolved in 2 N HCl and warmed in a steam bath for one hour. The solution was then cooled and filtered through Cellite®, basified with 50 percent NaOH, extracted with diethyl ether and the extract was washed with brine. The solution was dried and the solvent was removed to afford 2-benzylaminomethylpyrrolidine (64.2 g.) as a viscous oil.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=O)[CH2:11][CH2:10][C@H:9]1[C:14]([NH2:16])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>O1CCCC1>[CH2:1]([NH:8][CH2:12][CH:11]1[CH2:10][CH2:9][CH2:14][NH:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1[C@@H](CCC1=O)C(=O)N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to below 10° C. in an ice bath
ADDITION
Type
ADDITION
Details
one liter of 1 M BH3THF complex was slowly added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 hours at room temperature
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 28 hours
Duration
28 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 2 N HCl
TEMPERATURE
Type
TEMPERATURE
Details
warmed in a steam bath for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
FILTRATION
Type
FILTRATION
Details
filtered through Cellite®
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed with brine
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 64.2 g
YIELD: CALCULATEDPERCENTYIELD 122.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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